molecular formula C22H23N5O2S B2867041 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 403836-84-0

1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Numéro de catalogue: B2867041
Numéro CAS: 403836-84-0
Poids moléculaire: 421.52
Clé InChI: IEWAKPAOQDOCFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone features a pyrazoline core substituted with a 4-methoxyphenyl group at position 3 and a p-tolyl group at position 3. A thioether linkage connects the pyrazoline to a 4-methyl-1,2,4-triazole moiety. The methoxy and methyl substituents likely enhance lipophilicity and metabolic stability, while the triazole-thioether group may influence electronic properties and binding interactions .

Propriétés

IUPAC Name

1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-15-4-6-17(7-5-15)20-12-19(16-8-10-18(29-3)11-9-16)25-27(20)21(28)13-30-22-24-23-14-26(22)2/h4-11,14,20H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWAKPAOQDOCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=CN3C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H31N3O2SC_{30}H_{31}N_3O_2S with a molecular weight of 497.66 g/mol. The structure features a pyrazole ring fused with a triazole moiety, which is known to enhance biological activity in various contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
1MCF73.79
2Hep-23.25
3A54926.00
4HCT1161.10

These findings suggest that the compound may exhibit similar anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's structural features may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have indicated that related compounds effectively reduce inflammation in models of acute and chronic inflammation .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, disrupting signaling pathways involved in cancer cell proliferation.
  • Apoptosis Induction : The compound may trigger programmed cell death in tumor cells through the activation of caspases and other apoptotic pathways.
  • Antioxidant Activity : Some studies have suggested that pyrazole derivatives possess antioxidant properties, reducing oxidative stress in cells .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives in a preclinical model for breast cancer. The lead compound demonstrated a significant reduction in tumor size compared to controls, with an associated increase in apoptosis markers . Another study focused on inflammatory bowel disease models where pyrazole derivatives showed promising results in reducing inflammatory markers and improving histopathological scores .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Analogous Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents Biological Activity (Reported) Reference Evidence
Target Compound Pyrazoline + Triazole 3-(4-MeOPh), 5-(p-tolyl), S-linked 4-Me-1,2,4-triazole Not explicitly reported (inferred) N/A
1-[3-(4-Chlorophenyl)-5-(4-MeOPh)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazoline 3-(4-ClPh), 5-(4-MeOPh), acetyl group Antibacterial, antifungal
2-[5-(4-MeOPh)-3-Ph-4,5-dihydro-1H-pyrazol-1-yl]-6-Me-1,3-benzothiazole Pyrazoline + Benzothiazole 5-(4-MeOPh), 3-Ph, benzothiazole substituent Antitumor, antidepressant
1-{5-[4-(Hexyloxy)Ph]-3-Ph-4,5-dihydro-1H-pyrazol-1-yl}ethanone Pyrazoline 5-(4-hexyloxyPh), 3-Ph, acetyl group Not reported (structural focus)
2-(5-(4-X-PhSO₂Ph)-4-(2,4-F₂Ph)-4H-1,2,4-triazol-3-ylthio)-1-Ph/4-FPh-ethanone Triazole + Thioether Triazole with sulfonylphenyl, thioether-linked ethanone Synthetic focus
Key Observations:

Electron-Withdrawing vs. In contrast, the p-tolyl group (electron-donating methyl) in the target compound may improve metabolic stability or alter receptor binding . Methoxy groups (e.g., in ) are electron-donating and may enhance π-π stacking in crystal structures, as seen in improved diffraction quality .

Heterocyclic Additions :

  • The benzothiazole moiety in confers antitumor activity, suggesting that fused aromatic systems enhance intercalation with DNA or enzyme targets. The target compound’s triazole-thioether group could mimic this via sulfur-mediated hydrogen bonding .

Alkyl Chain Effects :

  • The hexyloxy group in increases hydrophobicity, which may affect solubility and membrane permeability compared to the shorter methoxy group in the target compound.
Comparison with Evidence-Based Protocols:
  • : Uses sodium ethoxide to deprotonate triazoles, followed by α-halogenated ketone addition. The target compound likely employs similar conditions .
  • : Cyclocondensation with NaOH in ethanol; the target compound may require milder bases due to sensitive substituents .

Crystallographic and Structural Insights

  • Pyrazoline Conformation : In , pyrazoline rings adopt envelope conformations, with substituents influencing dihedral angles and crystal packing.
  • Triazole-Thioether Geometry : The thioether bond in the target compound likely adopts a staggered conformation to minimize steric hindrance, as seen in similar triazole derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.